molecular formula C11H12ClFO3 B7990172 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443338-63-3

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7990172
CAS No.: 1443338-63-3
M. Wt: 246.66 g/mol
InChI Key: YMGWYEPFAWZNQW-UHFFFAOYSA-N
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Description

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is a chemical compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chloro and fluoro substituents on the phenoxy ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base, followed by cyclization with ethylene glycol to form the dioxolane ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxy acids, hydrogenated derivatives, and substituted phenoxy compounds .

Scientific Research Applications

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential biological activities .

Properties

IUPAC Name

2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWYEPFAWZNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215888
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-63-3
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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